molecular formula C19H21N3O2 B8261627 (6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

Cat. No. B8261627
M. Wt: 323.4 g/mol
InChI Key: MYRPIYZIAHOECW-GDNBJRDFSA-N
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Description

(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Diketopiperazine derivatives, closely related to the compound , have shown potential in antiviral applications. For example, a study on derivatives isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328 found that certain compounds exhibited modest antiviral activity against the influenza A (H1N1) virus (Wang et al., 2013).

Synthesis and Chemical Properties

Research focusing on the synthesis of indoles and piperazine-2,5-diones has shown that piperazine-2,5-dione can be effectively utilized to produce various derivatives. These processes often involve the use of halo-derivatives and result in the creation of structurally diverse compounds with potential biological applications (Akeng’a & Read, 2005).

Luminescent Properties and Photo-Induced Electron Transfer

A study on novel piperazine substituted naphthalimide compounds, related to the structure , revealed interesting photophysical properties. These compounds displayed fluorescence quantum yields and photo-induced electron transfer characteristics, suggesting potential applications in photodynamic therapy or as molecular probes (Gan et al., 2003).

Antiproliferative and Differentiation Inducing Activity

Piperazine derivatives have been tested for their potential in inhibiting cell proliferation and inducing differentiation in leukemia cell lines. Such studies indicate the therapeutic potential of these compounds in treating certain types of cancer (Saab et al., 2013).

Anticonvulsant Properties

Multiple studies have investigated the anticonvulsant properties of piperazine-2,5-dione derivatives. These compounds have shown promising results in various seizure models, suggesting their potential as antiepileptic drugs (Obniska et al., 2010; Rybka et al., 2017; Obniska et al., 2012).

properties

IUPAC Name

(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRPIYZIAHOECW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione
Reactant of Route 2
(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione
Reactant of Route 3
(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione
Reactant of Route 4
(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione
Reactant of Route 5
(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione
Reactant of Route 6
(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione

Citations

For This Compound
2
Citations
AK Dixit, V Kumar, N Maloni, M Sarkar… - J Drug Res …, 2019 - researchgate.net
Aim: Present study was intended to investigate the physicochemical parameters, phytochemical constituents, and biochemical studies of the stem bark (STB) and small branches (SBs) …
Number of citations: 1 www.researchgate.net
TD Nguyen, M Lesani, I Forrest, Y Lan, DA Dean… - Metabolites, 2020 - mdpi.com
Soil covers most of Earth’s continental surface and is fundamental to life-sustaining processes such as agriculture. Given its rich biodiversity, soil is also a major source for natural …
Number of citations: 9 www.mdpi.com

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